4-Butoxy-3-chloro-5-methoxybenzoic acid
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Overview
Description
4-Butoxy-3-chloro-5-methoxybenzoic acid is an organic compound with the molecular formula C12H15ClO4 It is a derivative of benzoic acid, characterized by the presence of butoxy, chloro, and methoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-3-chloro-5-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-5-methoxybenzoic acid.
Butoxylation: The introduction of the butoxy group is achieved through an etherification reaction. This involves reacting 3-chloro-5-methoxybenzoic acid with butanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.
Purification: The product is then purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors for the etherification reaction to handle significant quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification techniques, such as high-performance liquid chromatography (HPLC), to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Butoxy-3-chloro-5-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 4-butoxy-3-amino-5-methoxybenzoic acid can be formed.
Oxidation Products: Products like 4-butoxy-3-chloro-5-methoxybenzaldehyde or this compound.
Reduction Products: 4-butoxy-3-chloro-5-methoxybenzyl alcohol.
Scientific Research Applications
4-Butoxy-3-chloro-5-methoxybenzoic acid finds applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for designing new therapeutic agents.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-butoxy-3-chloro-5-methoxybenzoic acid depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects.
Chemical Reactivity: The presence of electron-donating and electron-withdrawing groups on the benzene ring influences its reactivity in various chemical reactions, such as nucleophilic substitution and oxidation.
Comparison with Similar Compounds
4-Butoxy-3-chlorobenzoic Acid: Lacks the methoxy group, which may result in different reactivity and applications.
3-Chloro-5-methoxybenzoic Acid: Lacks the butoxy group, affecting its solubility and chemical properties.
4-Butoxybenzoic Acid: Lacks both the chloro and methoxy groups, leading to distinct chemical behavior.
Uniqueness: 4-Butoxy-3-chloro-5-methoxybenzoic acid is unique due to the combination of butoxy, chloro, and methoxy groups on the benzene ring. This unique structure imparts specific chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-butoxy-3-chloro-5-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO4/c1-3-4-5-17-11-9(13)6-8(12(14)15)7-10(11)16-2/h6-7H,3-5H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFFQWTVLBEQKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Cl)C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365291 |
Source
|
Record name | 4-butoxy-3-chloro-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955-36-2 |
Source
|
Record name | 4-butoxy-3-chloro-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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